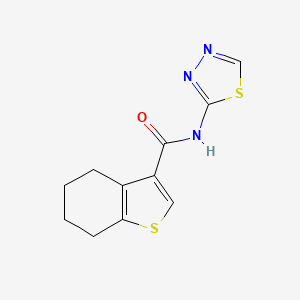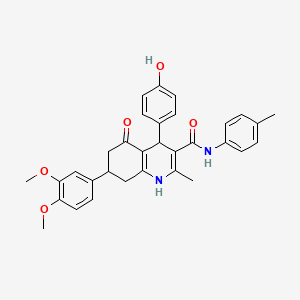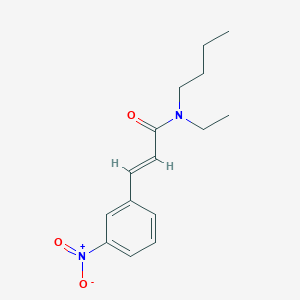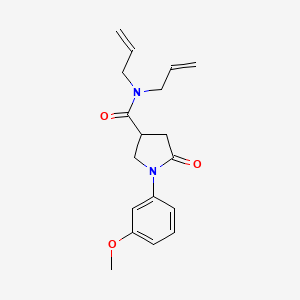
N-1,3,4-thiadiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Descripción general
Descripción
“N-1,3,4-thiadiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-1,3,4-thiadiazol-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: derivatives have shown potent antimicrobial properties. Research indicates that these compounds are effective against a range of microbial strains, including E. coli , B. mycoides , and C. albicans . The ability to inhibit the growth of these microorganisms makes this class of compounds a promising candidate for the development of new antibiotics and antiseptics.
Antifungal and Antibacterial Activity
The 1,3,4-thiadiazole scaffold is integral to the compound’s antifungal and antibacterial efficacy. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis , as well as on Staphylococcus epidermidis and alpha Streptococcus haemolyticus . This suggests potential for these compounds in treating bacterial infections and diseases caused by these pathogens.
Anti-inflammatory Properties
Compounds with the 1,3,4-thiadiazole structure have been reported to possess anti-inflammatory activities. This is particularly relevant in the context of chronic inflammatory diseases, where such compounds could potentially be used to develop new anti-inflammatory drugs with fewer side effects than current medications .
Anticancer Research
The anticancer potential of 1,3,4-thiadiazole derivatives is an area of significant interest. These compounds have been studied for their efficacy against various cancer cell lines, showing promise as chemotherapeutic agents. Their mechanism of action often involves the inhibition of cell proliferation and inducing apoptosis in cancer cells .
Insecticidal Activities
Research has also explored the insecticidal properties of 1,3,4-thiadiazole derivatives. These compounds have been found to be effective against a variety of insect pests, offering a potential alternative to more harmful chemical pesticides currently in use .
Conductivity and Material Science
The compound’s derivatives have been identified as efficient conductors of electricity, which is unusual for materials with comparable physical characteristics. This opens up possibilities for their use in the field of material science, particularly in the development of new conductive materials .
Propiedades
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c15-10(13-11-14-12-6-17-11)8-5-16-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFQWOAAEVCVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methylphenyl}-4-methylbenzenesulfonamide](/img/structure/B4702957.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4702960.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4702961.png)
![2,2-dibromo-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4702971.png)


![N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4702981.png)
![2-({4-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4702994.png)

![6-(2-chlorobenzyl)-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4703020.png)

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4703029.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4703033.png)
